CE(20:2(6Z,9Z))
Description
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester (CE) formed by the esterification of cholesterol with a polyunsaturated fatty acid, 11Z,14Z-eicosadienoic acid (20:2). Structurally, it comprises a cholesterol backbone linked to a 20-carbon fatty acid chain containing two cis-configured double bonds at positions 11 and 12. This compound is classified under lipid subcategory LMST01020012 in structural databases and is denoted by the molecular formula C₄₇H₈₀O₂ and molecular weight 676.62 g/mol . Cholesteryl esters like this are critical components of lipoproteins, influencing lipid metabolism, membrane fluidity, and oxidative stability .
Properties
CAS No. |
77715-45-8 |
|---|---|
Molecular Formula |
C47H80O2 |
Molecular Weight |
677.1 g/mol |
IUPAC Name |
[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41?,42?,43?,44?,46+,47-/m1/s1 |
InChI Key |
REFJKOQDWJELKE-NJJZEKHRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 11Z,14Z-eicosadienoic acid (2.0 mmol) is dissolved in dichloromethane (CH₂Cl₂) and reacted with PPh₃ (2.2 mmol) and CBrCl₃ (4.5 mmol) at 50°C for 15 minutes to form the activated acyl bromide. Cholesterol (1.0 mmol) is then introduced, followed by the addition of triethylamine (Et₃N, 2.0 mmol) to neutralize hydrogen bromide (HBr) byproducts. The reaction proceeds at 45°C for 12 hours, yielding the crude ester product.
Table 1: Key Parameters for Chemical Synthesis
| Component | Quantity | Role |
|---|---|---|
| 11Z,14Z-Eicosadienoic acid | 2.0 mmol | Carboxylic acid substrate |
| Cholesterol | 1.0 mmol | Alcohol substrate |
| PPh₃ | 2.2 mmol | Reducing agent |
| CBrCl₃ | 4.5 mmol | Halogenating agent |
| Et₃N | 2.0 mmol | Base |
| Reaction temperature | 45–50°C | Optimized thermal range |
| Solvent | CH₂Cl₂ | Polar aprotic medium |
Purification and Yield Optimization
Post-reaction, the mixture is extracted with CH₂Cl₂ and washed with 15% aqueous NaOH to remove unreacted acid and byproducts. Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the ester with a reported yield of 68–72%. Critical challenges include preserving the cis configuration of the 11Z and 14Z double bonds during the reaction, necessitating inert atmospheres and minimized exposure to light.
Enzymatic Synthesis Using Lipase Catalysts
Enzymatic methods offer a greener alternative to chemical synthesis, avoiding harsh reagents and high temperatures. A patent describing policosanol ester production provides a template for adapting lipase-catalyzed esterification to cholesterol derivatives.
Lipase Selection and Solvent Systems
Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin demonstrates high catalytic efficiency for esterifying unsaturated fatty acids with sterols. The reaction occurs in tert-butanol, a solvent that maintains enzyme activity while solubilizing hydrophobic substrates.
Table 2: Enzymatic Synthesis Conditions
| Parameter | Value |
|---|---|
| Enzyme loading | 10% (w/w of substrates) |
| Temperature | 37°C |
| Solvent | tert-butanol |
| Substrate ratio (acid:cholesterol) | 3:1 |
| Reaction time | 24–48 hours |
| Water activity (aₚ) | 0.12 (controlled via molecular sieves) |
Advantages and Limitations
Enzymatic synthesis achieves yields of 80–85% with superior stereoselectivity, avoiding double-bond isomerization. However, scalability is constrained by enzyme cost and slower reaction kinetics compared to chemical methods.
Comparative Analysis of Synthesis Pathways
Table 3: Method Comparison
| Criterion | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 68–72% | 80–85% |
| Reaction time | 12 hours | 24–48 hours |
| Byproducts | HBr, triphenylphosphine oxide | None significant |
| Stereoselectivity | Moderate | High |
| Environmental impact | High (toxic reagents) | Low (biodegradable catalysts) |
Analytical Characterization
Post-synthesis validation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum exhibits characteristic signals at δ 5.35 ppm (cholest-5-ene proton) and δ 5.30–5.40 ppm (cis-olefinic protons of eicosadienoate). High-resolution MS confirms the molecular ion peak at m/z 677.1 [M+H] .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, ketones, and aldehydes.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Lipid Metabolism and Cellular Function
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester that plays a crucial role in lipid metabolism. It is involved in the regulation of lipid profiles within cells and has been studied in the context of metabolic disorders. Research indicates that alterations in cholesteryl ester levels can influence cellular signaling pathways related to inflammation and energy homeostasis.
Table 1: Role of Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) in Lipid Metabolism
| Aspect | Details |
|---|---|
| Function | Regulates lipid profiles and cellular signaling pathways |
| Associated Conditions | Metabolic disorders, cardiovascular diseases |
| Mechanism | Modulates inflammatory responses and energy metabolism |
Neurobiological Implications
Recent studies have highlighted the importance of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) in neurobiology. It has been associated with age-related changes in the lipidome of the brain, particularly in regions like the frontal cortex and cerebellum. The compound's presence has been linked to neuronal health and cognitive functions.
Case Study: Age-Related Lipid Changes
A study analyzing the lipidome of rat brains revealed that cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) levels varied significantly with age. The findings suggested that maintaining optimal levels of this compound could be essential for preserving cognitive functions in aging populations .
Table 2: Impact of Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) on Neurobiology
| Parameter | Adult Rats | Aged Rats | Aged + Methionine Restriction |
|---|---|---|---|
| Cholesterol Levels | Baseline | Decreased | Maintained |
| Cognitive Function | Optimal | Impaired | Improved |
| Lipid Profile Changes | Stable | Altered | Partially restored |
Therapeutic Potential
The therapeutic applications of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) are being explored, particularly in the context of cardiovascular health and neurodegenerative diseases. Its anti-inflammatory properties may provide a basis for developing new treatments aimed at reducing the risk of atherosclerosis and other lipid-related conditions.
Research Findings on Therapeutic Uses
- Cardiovascular Health: Studies suggest that cholesteryl esters can modulate endothelial function and reduce oxidative stress, potentially lowering cardiovascular disease risk.
- Neurodegenerative Diseases: Given its role in maintaining neuronal integrity, cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is being investigated for its potential to protect against neurodegeneration.
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) involves its interaction with lipid membranes and enzymes involved in cholesterol metabolism. It can be hydrolyzed by esterases to release cholesterol and eicosadienoic acid, which then participate in various metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Unsaturation : CE 20:2’s two double bonds confer intermediate fluidity between saturated (CE 20:0) and highly unsaturated (CE 20:3) esters. This affects melting points and solubility in lipid bilayers .
- Oxidative Stability: CE 20:2 demonstrates resistance to artifactual oxidation during analytical procedures, as evidenced by the absence of oxidation products in plasma studies. In contrast, cholesteryl linoleate (18:2) forms hydroperoxides under free radical-mediated oxidation .
Metabolic Pathways
- Free Radical Oxidation : CE 20:2 is less prone to free radical chain oxidation compared to polyunsaturated esters like CE 20:3, likely due to fewer reactive bis-allylic sites .
Analytical and Experimental Considerations
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficients) prioritize double bond positions and chain length. CE 20:2 shares higher similarity with CE 20:1 and CE 20:3 than with shorter-chain esters .
- Database Representation : Platforms like KLSD use SMILES strings and molecular descriptors to differentiate cholesteryl esters. CE 20:2’s SMILES (e.g., CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H]1C[C@H]2[C@H]3CC=C4CC@H[C@@]3(C)CC[C@H]12) encodes its unique unsaturation pattern .
Biological Activity
Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), also known as cholesteryl eicosadienoic acid, is a cholesteryl ester formed from cholesterol and eicosadienoic acid. This compound has garnered attention in the field of lipid biochemistry due to its potential biological activities and implications in health and disease.
- Chemical Formula : CHO
- Molecular Weight : 677.155 g/mol
- Structure : It consists of a cholesterol backbone with an eicosadienoic acid moiety attached at the 3β position.
Biological Significance
Cholesteryl esters, including cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), play essential roles in cellular functions and lipid metabolism. Their biological activities can influence various physiological processes:
- Lipid Metabolism : Cholesteryl esters are involved in the storage and transport of cholesterol within cells. They are crucial for maintaining cellular membrane integrity and fluidity.
- Inflammation and Atherosclerosis : The accumulation of cholesteryl esters in arterial walls is a hallmark of atherosclerosis, a condition characterized by chronic inflammation and plaque formation. Cholesteryl eicosadienoic acid has been detected in macrophages, suggesting its role in inflammatory responses .
- Neuroprotective Effects : Research indicates that specific fatty acid profiles, including those containing eicosadienoic acid, may exhibit neuroprotective properties by modulating inflammatory pathways in the nervous system .
Research Findings
Recent studies have explored the biological activity of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) through various methodologies including lipidomic analyses and animal models.
Lipidomic Analysis
A study investigating age-related changes in the lipidome of rats revealed significant alterations in fatty acid composition within brain regions. The presence of cholesteryl esters like cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) was noted to correlate with aging-related cognitive decline .
| Fatty Acid Composition | Adult Rats | Aged Rats | Aged + Methionine Restriction |
|---|---|---|---|
| 14:0 | 0.26 ± 0.00 | 0.29 ± 0.01 | 0.32 ± 0.01 |
| 16:1n-7 | 0.38 ± 0.01 | 0.41 ± 0.02 | 0.40 ± 0.01 |
| Cholesteryl Eicosadienoate | Detected | Increased | Not Specified |
This table illustrates how the fatty acid profile changes with aging, highlighting the increased presence of certain cholesteryl esters.
Case Studies
- Atherosclerosis Model : In a model of atherosclerosis, elevated levels of cholesteryl eicosadienoic acid were associated with increased inflammatory markers in macrophages, suggesting its role in disease progression .
- Neurodegeneration Study : A study on neurodegeneration indicated that alterations in the levels of cholesteryl esters, including cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate), were linked to cognitive impairment in aged rats .
The biological activity of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) may involve several mechanisms:
- Modulation of Lipid Signaling Pathways : Cholesterol esters can influence signaling pathways related to inflammation and apoptosis.
- Interaction with Membrane Proteins : These compounds may alter the behavior of membrane proteins involved in lipid transport and metabolism.
Q & A
Q. Which emerging characterization techniques (e.g., cryo-EM, ultrafast spectroscopy) offer new insights into the supramolecular assembly of unsaturated sterol esters?
- Methodological Answer: Cryogenic electron microscopy (cryo-EM) at 2–3 Å resolution visualizes micelle or vesicle formation in aqueous solutions. Ultrafast transient absorption spectroscopy (femto- to nanosecond timescales) probes excited-state dynamics of conjugated dienes. Pair with small-angle X-ray scattering (SAXS) to correlate nanostructure with thermodynamic parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
